2-Pyrrolidin-1-ylpropanoic acid

Description

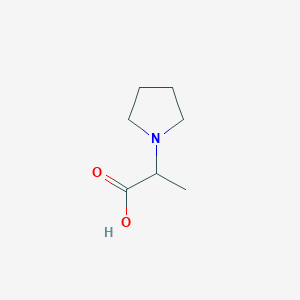

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEBOIOLDSOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390101 | |

| Record name | 2-pyrrolidin-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123912-78-7 | |

| Record name | 2-pyrrolidin-1-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Pyrrolidin-1-ylpropanoic Acid: A Versatile Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Pyrrolidin-1-ylpropanoic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. By synthesizing fundamental chemical principles with insights into its application, this document serves as an essential resource for understanding the synthesis, characterization, and utility of this versatile molecular scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products, such as the amino acid proline, and its role as a key structural motif in a vast array of pharmacologically active compounds underscore its importance. The pyrrolidine scaffold offers a unique combination of properties that make it highly attractive for drug design: its three-dimensional structure allows for the precise spatial orientation of substituents, its basic nitrogen atom provides a key site for molecular interactions and salt formation, and its overall stability makes it a robust framework for complex molecular architectures. Derivatives of the pyrrolidine core have demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and antidepressant properties, making molecules like this compound valuable starting points for the development of novel therapeutics.[1][2]

This guide focuses specifically on This compound , providing a detailed examination of its chemical and physical properties, synthetic pathways, spectroscopic signature, and potential applications as a building block in the synthesis of new chemical entities.

Physicochemical and Structural Characteristics

This compound is a chiral, non-aromatic heterocyclic compound. Its structure features a pyrrolidine ring N-substituted at position 1 with a propanoic acid moiety at the second carbon. This unique arrangement of a tertiary amine and a carboxylic acid within a compact structure dictates its chemical behavior and potential for further functionalization.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 123912-78-7 | PubChem[3] |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[3] |

| Molecular Weight | 143.18 g/mol | PubChem[3] |

| Canonical SMILES | CC(C(=O)O)N1CCCC1 | PubChem[3] |

| InChI Key | HAEBOIOLDSOIGG-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[3] |

| XLogP3-AA (Predicted) | -1.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Note: Experimental data for properties such as melting point, boiling point, and pKa are not widely available in peer-reviewed literature and should be determined empirically.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a 2-halopropanoic acid or its ester derivative with pyrrolidine. This reaction is a classic example of an S_N2 reaction, where the secondary amine of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic carbon bearing the halogen.

Proposed Synthetic Workflow

The logical and field-proven approach involves the reaction of pyrrolidine with a 2-halopropanoic acid, such as 2-bromopropanoic acid, typically in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side reactions.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a generalized procedure based on standard organic synthesis methodologies for N-alkylation of amines. Researchers should perform their own optimization.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromopropanoic acid (1.0 eq) and a suitable solvent such as acetonitrile (5-10 mL per mmol of acid).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the mixture.

-

Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 4-6) to precipitate the product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality in Experimental Choices:

-

Excess Base: Using more than two equivalents of a base like K₂CO₃ ensures that both the carboxylic acid of the starting material and the HBr generated during the reaction are fully neutralized, driving the reaction to completion.

-

Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants while favoring the S_N2 mechanism.

-

Stereochemistry: It is crucial to note that if a stereochemically pure starting material (e.g., (S)-2-bromopropanoic acid) is used, the stereocenter will be inverted during the S_N2 reaction, yielding (R)-2-Pyrrolidin-1-ylpropanoic acid, assuming the reaction proceeds without racemization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for the Ethyl Ester Analogue (Data adapted from a technical guide for Ethyl 2-pyrrolidin-1-ylpropanoate[4])

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ | |

| ~3.30 | Quartet | 1H | Pyrrolidine-CH -C=O | |

| ~2.70 - 2.90 | Multiplet | 2H | Pyrrolidine -CH₂ -N | |

| ~2.50 - 2.65 | Multiplet | 2H | Pyrrolidine -CH₂ -N | |

| ~1.80 - 2.00 | Multiplet | 4H | Pyrrolidine -CH₂ -CH₂ - | |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | |

| ~1.25 | Doublet | 3H | Pyrrolidine-CH-CH₃ | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||

| ~173.5 | C =O (Ester) | |||

| ~60.5 | -O-C H₂-CH₃ | |||

| ~59.0 | Pyrrolidine-C H-C=O | |||

| ~52.0 | Pyrrolidine -C H₂-N | |||

| ~23.5 | Pyrrolidine -C H₂-CH₂- | |||

| ~16.0 | Pyrrolidine-CH-C H₃ | |||

| ~14.5 | -O-CH₂-C H₃ |

Expected NMR Spectrum for this compound:

-

¹H NMR: The spectrum will be similar to the ethyl ester, but the quartet at ~4.15 ppm and the triplet at ~1.30 ppm will be absent. A broad singlet corresponding to the carboxylic acid proton (-COOH) will appear far downfield, typically between 10-12 ppm. The chemical shifts of the protons adjacent to the carbonyl group may shift slightly.

-

¹³C NMR: The ester carbonyl signal at ~173.5 ppm will be replaced by a carboxylic acid carbonyl signal, typically appearing slightly further downfield (~175-180 ppm). The signals for the ethyl group (-O-CH₂- and -CH₃) will be absent.

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be readily ionized.

-

Positive Mode (ESI+): The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 144.10.[5]

-

Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 142.09.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹.

-

C-H stretching vibrations from the aliphatic parts of the molecule, just below 3000 cm⁻¹.

-

A C-N stretching vibration, which is typically weaker and found in the 1000-1250 cm⁻¹ region.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a highly versatile building block for constructing more complex molecules. Its reactivity is dominated by the tertiary amine and the carboxylic acid functional groups.

Caption: Key reaction pathways for this compound.

-

Amide Coupling: The carboxylic acid moiety is readily activated (e.g., with coupling reagents like HATU or EDC) to react with primary or secondary amines, forming a stable amide bond. This is one of the most common strategies in medicinal chemistry for linking molecular fragments and exploring structure-activity relationships (SAR).

-

Esterification: The carboxylic acid can be converted to an ester under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide after conversion to its carboxylate salt. Esters are often used as prodrugs to improve the pharmacokinetic properties of a parent compound.

-

Salt Formation: The basic nitrogen of the pyrrolidine ring can be protonated by acids to form pharmaceutically acceptable salts, which can enhance solubility and stability. Similarly, the carboxylic acid can be deprotonated by bases.

The true value of this compound lies in its role as a chiral scaffold. By creating diverse libraries of amides and esters from this core, researchers can systematically investigate how different substituents influence binding to biological targets. This approach is fundamental to modern drug discovery, enabling the rapid identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on its functional groups and data from related compounds like 2-pyrrolidinone, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

This information is for guidance only. Always consult a specific, supplier-provided SDS before handling any chemical.

Conclusion

This compound represents a valuable and versatile tool for the modern medicinal chemist. Its straightforward synthesis, bifunctional nature, and incorporation of the privileged pyrrolidine scaffold make it an ideal starting point for the construction of compound libraries aimed at a diverse range of biological targets. While detailed experimental and pharmacological data on the compound itself are sparse in the public domain, its utility as a synthetic building block is clear. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this compound into their drug discovery programs, leveraging its unique structural features to design the next generation of innovative therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)propanoic acid hydrochloride (C7H13NO2). Retrieved from [Link]

- Macor, J. E., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Bioorganic & Medicinal Chemistry Letters, 25(15), 2973-2977.

- de Costa, B. R., et al. (1992). Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as sigma receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes. Journal of Medicinal Chemistry, 35(23), 4334-4343.

- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Nahrain Journal of Science, 23(1), 76-83.

- Di Sarno, V., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.

- Al-Dujaili, A. H., & Tomma, J. H. (2017). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 20(4), 5-12.

- Barbry, D., Hasiak, B., & Couturier, D. (1990). 13C and 15N NMR of some N-substituted pyrrolidines and piperidines. Magnetic Resonance in Chemistry, 28(6), 560-562.

- Liras, S., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1196-1205.

- Murayama, K., Morimura, S., Nakamura, Y., & Sunagawa, G. (1965). [Synthesis of pyrrolidine derivatives. I. Synthesis of 2-decarboxykainic acid]. Yakugaku Zasshi, 85(2), 130-142.

- Kavina, E. A., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 53(6), 873-877.

- El-Gamal, M. I., et al. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Jeelan Basha, N., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. US3095423A - Synthesis of 2-pyrrolidinone - Google Patents [patents.google.com]

- 5. US3092638A - Synthesis of 2-pyrrolidone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Pyrrolidin-1-ylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Pyrrolidin-1-ylpropanoic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in numerous biologically active molecules.[1][2] This guide provides a comprehensive overview of its core physicochemical characteristics. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines robust experimental protocols for its empirical characterization. This approach is designed to provide researchers with a reliable and scientifically grounded framework for understanding and utilizing this compound in their work.

Molecular Structure and Core Identifiers

This compound is a derivative of the amino acid alanine, where the amino group is incorporated into a five-membered saturated pyrrolidine ring. This structural feature significantly influences its chemical properties, conferring a tertiary amine character and affecting its polarity and conformational flexibility.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [3] |

| CAS Number | 123912-78-7 | [3] |

| IUPAC Name | 2-(pyrrolidin-1-yl)propanoic acid | [3] |

| SMILES | CC(C(=O)O)N1CCCC1 | [3] |

Predicted and Inferred Physicochemical Properties

Table 2: Predicted and Inferred Physicochemical Properties

| Property | Predicted/Inferred Value | Basis for Inference and Rationale |

| Melting Point | Likely a solid at room temperature with a melting point in the range of 80-150 °C. | The related compound, 2-Pyrrolidin-1-yl-benzoic acid, has a reported melting point of 87-88.5 °C.[4] The presence of the carboxylic acid and tertiary amine groups allows for strong intermolecular hydrogen bonding and ionic interactions, suggesting a solid state at ambient temperatures. |

| Boiling Point | Expected to be >200 °C at atmospheric pressure, with decomposition likely. | Carboxylic acids and amines often have high boiling points due to hydrogen bonding. For comparison, the simpler pyrrolidinone has a boiling point of 245 °C.[5][6] |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the polar carboxylic acid and tertiary amine groups suggests good solubility in polar protic solvents. Pyrrolidine itself is miscible with water.[7] |

| pKa | Estimated to be in the range of 2.5-3.5 for the carboxylic acid. | The predicted pKa for the structurally similar (2S)-2-(1H-pyrrol-1-yl)propanoic acid is 2.82 ± 0.10.[8] The electron-donating effect of the pyrrolidine nitrogen would slightly decrease the acidity of the carboxylic acid compared to a simple alkanoic acid. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group on an alanine derivative with pyrrolidine. This common synthetic strategy is widely employed for the N-alkylation of amines.

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 2-bromopropanoic acid in a polar aprotic solvent such as acetonitrile, add at least two equivalents of pyrrolidine and a slight excess of a non-nucleophilic base like potassium carbonate.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization or column chromatography on silica gel, to yield the pure this compound.

Analytical Characterization: Expected Spectral Data

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, typically in the range of 1.5-3.5 ppm. The methine proton on the propanoic acid chain adjacent to the nitrogen will likely appear as a quartet, coupled to the methyl protons. The methyl group protons would present as a doublet. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The carbons of the pyrrolidine ring will appear in the aliphatic region, with those adjacent to the nitrogen being more deshielded.

Mass Spectrometry (MS)

Based on the fragmentation patterns of similar N-alkylated amino acid derivatives, the electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak at m/z 143. Key fragmentation pathways would involve the loss of the carboxyl group (M-45) and alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to characteristic fragment ions. A more detailed fragmentation prediction can be extrapolated from the analysis of its ethyl ester.[9]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H13NO2 | CID 3157177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidin-1-yl-benzoic Acid CAS#: 78648-27-8 [m.chemicalbook.com]

- 5. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 616-45-5 CAS MSDS (2-Pyrrolidinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. (2S)-2-(1H-PYRROL-1-YL)PROPANOIC ACID CAS#: 116838-52-9 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Pyrrolidin-1-ylpropanoic Acid (CAS 123912-78-7): A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Pyrrolidin-1-ylpropanoic acid (CAS No. 123912-78-7), a heterocyclic compound of significant interest to the scientific and drug development communities. The molecule integrates a saturated five-membered pyrrolidine ring—a privileged scaffold in medicinal chemistry—with a propanoic acid moiety, creating a bifunctional building block with broad synthetic utility. This document details its physicochemical properties, outlines a robust and logical synthetic pathway with a corresponding purification protocol, and describes key analytical methods for its characterization and quality control. Furthermore, it explores the compound's current and potential applications, grounded in the established biological importance of the pyrrolidine core. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable synthetic intermediate.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, widely utilized by researchers to develop novel therapeutic agents.[1][2] Unlike its aromatic counterpart, pyrrole, the saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional architecture that allows for a more effective exploration of pharmacophore space.[1] This structural feature is critical for establishing specific, high-affinity interactions with biological targets like enzymes and receptors.

This compound embodies the strategic value of this scaffold. It is an organic compound that features a pyrrolidine ring attached to a propanoic acid group.[3] This unique combination offers two key advantages:

-

A Proven Pharmacophore: The pyrrolidine nucleus is present in a multitude of biologically active natural products and synthetic drugs, recognized for its ability to impart favorable pharmacokinetic properties and engage in critical binding interactions.[1][2]

-

A Versatile Synthetic Handle: The propanoic acid group provides a reactive carboxylic acid function, enabling straightforward chemical modifications such as amidation, esterification, or reduction to introduce further diversity and build more complex molecular architectures.[3]

This guide serves as a senior-level resource, explaining not just the procedures but the underlying scientific rationale for the synthesis, purification, and analysis of this important chemical entity.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This compound is typically a crystalline solid, and its key identifiers and computed properties are summarized below.[3]

Key Properties Table

| Property | Value | Source |

| CAS Number | 123912-78-7 | [4] |

| Molecular Formula | C₇H₁₃NO₂ | [3][4] |

| Molecular Weight | 143.18 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-(Pyrrolidin-1-yl)propanoic acid, 1-Pyrrolidineacetic acid, α-methyl-, 2-(1-Pyrrolidyl)propanoic acid | [3][4] |

| Monoisotopic Mass | 143.094628657 Da | [4] |

| Appearance | Crystalline solid | [3] |

| Solubility | Expected to be soluble in polar solvents like water and alcohols. | [3] |

Chemical Structure

The structure combines the nucleophilic secondary amine of the pyrrolidine ring with the alpha-carbon of propanoic acid.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

While multiple synthetic routes can be envisioned, a robust and widely applicable method for preparing α-amino acids is the N-alkylation of the parent amine, in this case, pyrrolidine. The following two-step protocol is designed for both clarity and reproducibility, involving the initial formation of an ester intermediate followed by saponification.

Conceptual Synthesis Workflow

Caption: A two-step workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)propanoate (Ester Intermediate)

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 equivalents) and a suitable anhydrous solvent such as acetonitrile (ACN).

-

Reagent Addition: Add pyrrolidine (1.0 equivalent) to the stirred suspension. Follow with the dropwise addition of ethyl 2-bromopropanoate (1.1 equivalents).

-

Causality Note: Potassium carbonate acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the nucleophilic substitution.

-

-

Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material (pyrrolidine) is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the resulting crude oil in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester intermediate. This intermediate can be purified by column chromatography if necessary or used directly in the next step.

-

Step 2: Hydrolysis to this compound

-

Saponification: Dissolve the crude ester from Step 1 in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5-2.0 equivalents in water) and stir the mixture at room temperature or with gentle heating.

-

Causality Note: This is a standard ester hydrolysis (saponification). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the sodium salt of the carboxylic acid and ethanol.

-

-

Monitoring: Monitor the reaction by TLC until the ester spot has completely disappeared.

-

Acidification and Precipitation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring to adjust the pH to approximately 3-4. The target carboxylic acid will precipitate out of the solution as it is protonated and becomes less water-soluble.

-

Causality Note: The acidification step is crucial to convert the water-soluble sodium carboxylate salt into the free carboxylic acid, inducing its precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product with high purity.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Key Analytical Methodologies

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the primary method for assessing the purity of the final product. A typical method would be based on protocols for similar N-pyrrolylcarboxylic acids.[5]

-

Protocol:

-

Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of Acetonitrile and a phosphate buffer (pH=3) in a 50:50 v/v ratio.[5] An alternative is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/VIS detector at a wavelength of ~210-225 nm, where the carboxylic acid chromophore absorbs.[5]

-

Analysis: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.

-

¹H NMR: The expected spectrum in a solvent like CDCl₃ or DMSO-d₆ would show:

-

A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton (-COOH).

-

Multiplets corresponding to the 8 protons of the pyrrolidine ring.

-

A quartet for the single proton at the alpha-carbon (-CH-).

-

A doublet for the three protons of the methyl group (-CH₃).

-

-

¹³C NMR: The spectrum would confirm the presence of 7 distinct carbon atoms, including a signal for the carbonyl carbon (~170-180 ppm) and signals for the aliphatic carbons of the pyrrolidine ring and propanoic acid backbone.

3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method. The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 144.19.

4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum should exhibit:

-

A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.

Applications and Research Interest

The value of this compound lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.[3][6] The pyrrolidine scaffold is a key feature in drugs targeting a wide range of diseases.[2]

-

Scaffold for Drug Discovery: Researchers can utilize this compound as a starting point for synthesizing libraries of novel molecules. The carboxylic acid can be coupled with various amines to form amides, a common linkage in pharmaceuticals.

-

Enzyme Inhibition: Pyrrolidine derivatives have shown potent inhibitory activity against various enzymes. For instance, novel pyrrolidine and 2-pyrrolidinone derivatives have been synthesized as potent inhibitors of Autotaxin (ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[7]

-

Anticancer and Antimicrobial Agents: The pyrrolidinone core, closely related to pyrrolidine, is found in compounds investigated for both anticancer and antimicrobial activities.[8][9] The structural features of this compound make it an attractive precursor for developing new agents in these therapeutic areas.

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. Based on data for structurally similar compounds, this compound should be handled with care.

| Hazard Information | GHS Classification & Precautionary Statements |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[10][11]H319: Causes serious eye irritation.[10][11]H335: May cause respiratory irritation.[10][11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]P302+P352: IF ON SKIN: Wash with plenty of water.[10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from sources of heat and direct sunlight.[13]

-

Fire: In case of fire, use alcohol-resistant foam, CO₂, or dry powder extinguishers. Fire may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and oxides of nitrogen.[13]

Conclusion

This compound (CAS 123912-78-7) is more than a simple chemical; it is a strategically designed building block that leverages the proven advantages of the three-dimensional pyrrolidine scaffold. Its bifunctional nature allows for its seamless integration into medicinal chemistry programs aimed at discovering novel therapeutics. A robust synthesis via N-alkylation and subsequent hydrolysis is readily achievable, and the compound's identity and purity can be rigorously confirmed using standard analytical techniques like HPLC and NMR. For researchers in drug development, this compound represents a reliable and valuable starting point for the synthesis of next-generation bioactive molecules.

References

-

This compound | C7H13NO2 | CID 3157177. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Safety Data Sheet. (n.d.). Retrieved January 8, 2026, from a general safety data sheet that outlines standard handling, storage, and fire-fighting measures for chemical reagents.

-

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid | C7H9NO2 | CID 712962. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Applications of 2-(Pyrrolidin-1-yl)acetic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. (2024). ACS Omega. Retrieved January 8, 2026, from [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved January 8, 2026, from [Link]

-

(2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 8, 2026, from [Link]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Retrieved January 8, 2026, from [Link]

-

2-Pyrrolidin-1-yl-2-sulfanylpropanoic acid | C7H13NO2S | CID 150602504. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Kavina, A. D., et al. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. Retrieved January 8, 2026, from [Link]

-

Detsi, A., et al. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. PMC - PubMed Central. Retrieved January 8, 2026, from [Link]

-

2-(1H-pyrrol-1-yl)propanoic acid - 1H NMR Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

-

(R)-2-(Pyrrolidin-1-YL)propanoic acid hcl. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

2-(1H-pyrrol-1-yl)propanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. Retrieved January 8, 2026, from [Link]

-

2-Pyrrolidinone. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved January 8, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Juskelis, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Retrieved January 8, 2026, from [Link]

-

Does this spectra show: propanoic acid prop-2-enal propan-1-ol 2-methylpr... (n.d.). Filo. Retrieved January 8, 2026, from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 123912-78-7: this compound [cymitquimica.com]

- 4. This compound | C7H13NO2 | CID 3157177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. AB219085 | CAS 123912-78-7 – abcr Gute Chemie [abcr.com]

- 11. 2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2 | CID 4442771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 123912-78-7 | 2-(1-Pyrrolidyl)propanoic acid | Pyrrolidines | Ambeed.com [ambeed.com]

- 13. international.brand.akzonobel.com [international.brand.akzonobel.com]

The Multifaceted Biological Activities of 2-Pyrrolidin-1-ylpropanoic Acid Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of 2-Pyrrolidin-1-ylpropanoic acid derivatives, a class of compounds demonstrating significant potential in the fields of neuroscience and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their anticonvulsant, neuroprotective, nootropic, and anti-inflammatory properties, supported by experimental protocols and mechanistic insights.

Introduction: The this compound Scaffold

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a propanoic acid moiety at the 1-position of the pyrrolidine ring, specifically creating the this compound backbone, has given rise to a series of derivatives with promising therapeutic applications. These compounds, particularly their amide and imide analogues, have garnered significant attention for their ability to modulate key physiological pathways in the central nervous system (CNS) and beyond. This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these intriguing molecules.

Anticonvulsant Activity: A Promising New Avenue for Epilepsy Treatment

Derivatives of this compound, especially N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, have emerged as potent anticonvulsant agents.[2][3] Extensive preclinical studies have demonstrated their efficacy in various animal models of epilepsy, suggesting a potential for the development of novel anti-epileptic drugs (AEDs).

Preclinical Efficacy in Seizure Models

The anticonvulsant potential of these derivatives has been primarily evaluated using a battery of well-established rodent seizure models:

-

Maximal Electroshock (MES) Test: This model is indicative of a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[4]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold and is considered a model for absence and/or myoclonic seizures.[5]

-

6-Hertz (6-Hz) Seizure Model: This model is used to identify compounds effective against pharmacoresistant limbic seizures.[2]

Many synthesized derivatives have shown a broad spectrum of activity across these models, often with a favorable safety profile compared to existing AEDs.[2][3]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of representative N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives from preclinical studies.

| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6-Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |

| Compound 4 | 96.9 | 75.4 | 44.3 | 335.8 | 3.5 | [2] |

| Compound 11 | 88.4 | 59.9 | 21.0 | >1500 | >16.97 | [3] |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.

Mechanism of Action: Modulation of Ion Channels

The primary mechanism underlying the anticonvulsant activity of these derivatives is believed to be the modulation of neuronal voltage-gated ion channels.[6] In vitro binding studies have indicated that these compounds can interact with:

-

Voltage-Sensitive Sodium Channels (VSSCs): By blocking these channels, the compounds can stabilize hyperexcited neuronal membranes and prevent the propagation of seizure discharges.[7][8]

-

L-type Calcium Channels: Inhibition of these channels can also contribute to the reduction of neuronal excitability.[7]

This dual-action mechanism on key ion channels presents a compelling strategy for seizure control.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standardized procedure for inducing seizures in the MES model in mice to evaluate the efficacy of anticonvulsant compounds.

Materials:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Animal restrainers

-

0.5% Tetracaine hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

Test compound and vehicle control

-

Male CF-1 mice

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory conditions for at least 3 days. Weigh each animal before the experiment.

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.). The time between administration and the MES test should be based on the compound's time to peak effect.

-

Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[4]

-

Stimulation: Place the corneal electrodes on the eyes of the restrained mouse and deliver an alternating current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[4]

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is the primary endpoint and indicates protection.[4]

-

Data Analysis: Calculate the percentage of protected animals in each group. The ED₅₀ can be determined using probit analysis.

Neuroprotective Effects: Shielding Neurons from Damage

Beyond their anticonvulsant properties, this compound derivatives have demonstrated significant neuroprotective potential.[9][10] This activity is crucial for the development of therapies for neurodegenerative diseases and conditions involving neuronal damage.

Combating Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in many neurological disorders.[10] Several in vitro studies have shown that these derivatives can protect neuronal cells from damage induced by oxidative stressors such as hydrogen peroxide (H₂O₂).[5] Their protective mechanisms include:

-

Reducing Reactive Oxygen Species (ROS) Production: The compounds can mitigate the excessive production of harmful ROS within neurons.[11]

-

Preserving Endogenous Antioxidants: They can help maintain levels of crucial intracellular antioxidants like glutathione (GSH).[11]

-

Inhibiting Lipid Peroxidation: By preventing the oxidative degradation of lipids, they protect the integrity of neuronal membranes.[11]

Attenuation of Scopolamine-Induced Cognitive Impairment

Scopolamine, a muscarinic receptor antagonist, is widely used to induce a transient model of cognitive impairment, mimicking some aspects of Alzheimer's disease. Studies have shown that novel pyrrolidine-2-one derivatives can effectively reverse the behavioral and biochemical changes induced by scopolamine in mice.[9][10] This suggests a potential role for these compounds in treating cognitive deficits.

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the viability of neuronal cells (e.g., SH-SY5Y) after exposure to an oxidative stressor and treatment with a test compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Induction of Oxidative Stress: Add H₂O₂ to the wells (excluding the control group) to a final concentration that induces significant cell death (to be determined empirically).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Nootropic Potential: Enhancing Cognitive Function

The structural similarity of some this compound derivatives to piracetam, the prototypical nootropic drug, suggests they may also possess cognitive-enhancing properties.[1][12] While direct evidence for this specific subclass is still emerging, the broader family of pyrrolidinone-containing compounds has a long history of investigation for nootropic effects.[1]

The proposed mechanisms for the nootropic action of piracetam-like compounds are multifaceted and not fully elucidated, but are thought to involve the potentiation of neurotransmission.[13] This could be a promising area for future research into this compound derivatives. One potential mechanism that warrants investigation is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for learning and memory.[9]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol outlines a colorimetric method to determine the AChE inhibitory activity of a compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test inhibitor at various concentrations.

-

Add 50 µL of AChE solution and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Calculate the rate of reaction and the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory and Analgesic Activities

Emerging evidence suggests that derivatives of this compound may also possess anti-inflammatory and analgesic properties.[4][14][15] These activities are likely mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14]

One study on a pivalate-based Michael product of a related pyrrolidine derivative demonstrated significant in vitro inhibition of COX-1, COX-2, and 5-LOX, as well as in vivo anti-inflammatory and analgesic effects in rodent models.[14] This suggests that the this compound scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[4]

Synthesis of this compound Derivatives

The synthesis of N-aryl-2-(pyrrolidin-1-yl)propanamides, a key class of these derivatives, can be achieved through a straightforward multi-step process starting from commercially available precursors.

Generalized Synthesis Protocol: N-Aryl-2-(pyrrolidin-1-yl)propanamides

This protocol provides a general outline for the synthesis of the target compounds.

Step 1: Synthesis of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid

-

React DL-alanine with succinic anhydride in a suitable solvent (e.g., acetic acid) under reflux to yield 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid.

Step 2: Synthesis of N-Aryl-2-(2,5-dioxopyrrolidin-1-yl)propanamides

-

Activate the carboxylic acid of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid using a coupling agent (e.g., thionyl chloride or a carbodiimide).

-

React the activated acid with the desired substituted aniline in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane or THF) to yield the final N-aryl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivative.[16]

-

Purify the product using standard techniques such as recrystallization or column chromatography.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the pyrrolidine ring. For instance, in the N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide series, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence anticonvulsant potency and neurotoxicity. Further SAR studies are crucial for optimizing the therapeutic potential of these compounds.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticonvulsants, coupled with their neuroprotective, and potential nootropic and anti-inflammatory properties, makes them attractive candidates for further drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing their pharmacokinetic and pharmacodynamic profiles through further chemical modifications, and expanding their evaluation in a broader range of disease models.

Visualizations

Diagram 1: Proposed Mechanism of Anticonvulsant Activity

Caption: Proposed mechanism of anticonvulsant action.

Diagram 2: Experimental Workflow for Neuroprotection Assessment

Caption: Workflow for in vitro neuroprotection assessment.

References

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). PubMed. Retrieved January 8, 2026, from [Link]

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (2016). PubMed. Retrieved January 8, 2026, from [Link]

-

2-pyrrolidinone moiety is not critical for the cognition-enhancing activity of piracetam-like drugs. (1998). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (2020). Pharmacy & Pharmacology. Retrieved January 8, 2026, from [Link]

-

Pyrrolidone derivatives. (2002). PubMed. Retrieved January 8, 2026, from [Link]

-

Design and synthesis of stable N-[2-(Aryl/heteroaryl substituted)ethyl] propanamide derivatives of (S)-ketoprofen and (S)-ibuprofen as non-ulcerogenic anti-inflammatory and analgesic agents. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). PubMed. Retrieved January 8, 2026, from [Link]

-

Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. (1996). PubMed. Retrieved January 8, 2026, from [Link]

-

Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Anticonvulsant activity of T-type calcium channel inhibitors in two genetic epilepsy models. (2017). Epilepsy Currents. Retrieved January 8, 2026, from [Link]

-

Synthesis and Evaluation of Anti-Inflammatory, Analgesic, Ulcerogenic and Lipid Peroxidation Properties of New 2-(4-isobutylphenyl)propanoic Acid Derivatives. (2011). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. (2014). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis and anti-inflammatory and analgesic activities of pyridyloxy- and phenoxyalkanoic acid derivatives. (1999). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. (2010). PubMed. Retrieved January 8, 2026, from [Link]

-

Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2022). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. (1991). PubMed. Retrieved January 8, 2026, from [Link]

-

Recent development in 2-pyrrolidinone-containing nootropics. (1989). Semantic Scholar. Retrieved January 8, 2026, from [Link]

-

Voltage gated sodium channels as drug discovery targets. (2013). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. (2020). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. Retrieved January 8, 2026, from [Link]

-

Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. (2021). Frontiers in Pharmacology. Retrieved January 8, 2026, from [Link]

-

Modification of Closed-State Inactivation in Voltage-Gated Sodium Channel Nav1.7 by Two Novel Arachnid Toxins. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

In vivo potency of different ligands on voltage-gated sodium channels. (2015). PubMed. Retrieved January 8, 2026, from [Link]

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent development in 2‐pyrrolidinone‐containing nootropics | Semantic Scholar [semanticscholar.org]

- 13. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [bakhtiniada.ru]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the 2-Pyrrolidin-1-ylpropanoic Acid Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[1] This inherent three-dimensionality, coupled with the potential for stereoisomerism, makes the pyrrolidine scaffold a versatile tool for designing potent and selective therapeutic agents.[1] This guide delves into the significance of a specific and highly valuable iteration of this scaffold: 2-Pyrrolidin-1-ylpropanoic acid and its derivatives. We will explore its synthetic accessibility, its role as a key building block in diverse therapeutic areas, and the underlying principles that make it a privileged structure in drug discovery.

Core Structure and Physicochemical Properties

The foundational molecule, this compound, possesses a simple yet potent combination of a secondary amine embedded within a five-membered ring and a propanoic acid side chain. This arrangement provides a chiral center at the alpha-carbon of the acid, offering immediate opportunities for stereoselective interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | PubChem |

| Molecular Weight | 143.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C(=O)O)N1CCCC1 | [2] |

The presence of both a basic nitrogen atom and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH. This dual character influences its solubility, membrane permeability, and potential for forming strong ionic interactions with protein residues in enzyme active sites or receptor binding pockets.

Synthesis Strategies: Building the Core Scaffold

The synthesis of derivatives based on the this compound scaffold can be approached in several ways, often starting from commercially available precursors. A common strategy involves the nucleophilic substitution of a leaving group on a propanoate precursor by pyrrolidine.

Protocol: General Synthesis via Nucleophilic Substitution

This protocol outlines a generalized procedure for the synthesis of a this compound derivative.

Objective: To synthesize an ester of this compound.

Materials:

-

Pyrrolidine

-

Ethyl 2-bromopropanoate (or other suitable alpha-halo ester)

-

Anhydrous potassium carbonate (K2CO3)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add ethyl 2-bromopropanoate (1.0 eq) and anhydrous acetonitrile.

-

Addition of Base and Nucleophile: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the slow addition of pyrrolidine (1.2 eq).

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel.

Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the final carboxylic acid by standard procedures, such as treatment with lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, followed by acidic workup.

Caption: Pyrrolidine-based inhibitors block DPP-IV, increasing active incretins.

Monoamine Reuptake Inhibitors

Derivatives of the this compound scaffold have also been explored as potent inhibitors of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). [3]Pyrovalerone and its analogs, which feature a 2-(pyrrolidin-1-yl)pentan-1-one structure, are a prominent example. [3]These compounds are potent inhibitors of the dopamine transporter and show increased locomotor activity. [3]SAR studies in this class have revealed that the five-membered pyrrolidine ring is often optimal for potency, with expansion to a six-membered piperidine ring leading to a substantial loss of activity. [3]

Anti-inflammatory and Analgesic Agents

The pyrrolidine scaffold is integral to the design of novel anti-inflammatory and analgesic agents. [4]By incorporating the 2-pyrrolidin-1-ylacetamide moiety (a close analog of the propanoic acid) into larger molecules, researchers have developed compounds that target cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. [4][5]In one study, certain derivatives showed potent anti-inflammatory and analgesic effects, suggesting they could serve as lead compounds for the development of new Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). [4]

Conclusion: A Privileged Scaffold with a Bright Future

The this compound scaffold is a testament to the power of small, conformationally constrained building blocks in medicinal chemistry. Its inherent stereochemistry, synthetic tractability, and the advantageous physicochemical properties it imparts to molecules have secured its place as a privileged structure. From controlling blood glucose in diabetic patients to modulating neurotransmitter levels in the central nervous system, derivatives of this scaffold have demonstrated remarkable therapeutic potential across a spectrum of diseases. As drug discovery continues to move towards more complex and three-dimensional chemical space, the strategic use of the this compound core and its analogs will undoubtedly continue to yield novel and effective medicines.

References

- Cerri, A., Farina, C., Pinza, M., & Banfi, S. (1991).

- Chawla, R. A. A., Parameswaran, M. K., Sharma, P. C. S., & Ravi, T. K. (2010). Synthesis of novel 1, 3, 4-oxadiazole derivatives as potential antimicrobial agents. Journal of the Polish Pharmaceutical Society, 67(3), 247–253.

- Góra, M., Rapacz, A., Obniska, J., & Filipek, B. (2021). Synthesis and anticonvulsant properties of new pyrrolidine-2,5-dione-acetamides with a benzhydryl or sec-butyl group. Molecules, 26(16), 4905.

- Hemalatha, P., Veeraiah, M., Kumar, S. P., Vanasuya, K., Manju, M., & Naika, R. (2014). Antibacterial properties of poly (N-vinyl pyrrolidone-co-acrylic acid)/diethyl amino ethanol ester. International Journal of Advanced Chemical Science, 2(2), 50-54.

- Jawdat, H. A., Ayad, S. H., & Aveen, K. M. (2016). Synthesis, characterization of some new heterocyclic compounds containing, 3-oxazepine ring. Journal of Kirkuk University-Scientific Studies, 11(1), 237-247.

-

Liang, G., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416–6420. Available at: [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]

- Min, J., et al. (2015). Synthesis and biological evaluation of benzimidazole carboxamides bearing a pyrrolidine nucleus as inhibitors of poly(ADP-ribose) polymerase-1 and -2. European Journal of Medicinal Chemistry, 96, 443-453.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]

-

Szymańska, E., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68–85. Available at: [Link]

- Vogelsang, R., Pinkos, R., & Mahn, U. (2011). Pyrrolidone. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596–3600. Available at: [Link]

- Zadeha, Z. H., Ramazania, A., Zadehb, K. H., Razzaghi, N., & Gouranloud, F. (2017). An overview on chemistry and biological importance of pyrrolidinone. Current Organic Synthesis, 14(1), 1-13.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H13NO2 | CID 3157177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Targeting of Pyrrolidine Carboxylic Acids

Abstract

The pyrrolidine carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active molecules. Its inherent stereochemistry, conformational rigidity, and synthetic tractability have made it a cornerstone in the design of potent and selective modulators of various therapeutic targets. This technical guide provides a comprehensive exploration of key enzymes and receptors that are effectively targeted by pyrrolidine carboxylic acid derivatives, delving into their mechanisms of action, associated signaling pathways, and the state-of-the-art methodologies for assessing their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutics. We will explore the application of this versatile scaffold in the context of infectious diseases, metabolic disorders, oncology, and neurological conditions, offering a detailed examination of the underlying science and practical experimental approaches.

Introduction: The Pyrrolidine Carboxylic Acid Scaffold in Drug Discovery

The five-membered saturated heterocycle of pyrrolidine, particularly when functionalized with a carboxylic acid, offers a unique combination of structural features that are highly advantageous for drug design. The carboxylic acid moiety provides a key interaction point, often mimicking natural amino acid substrates or engaging in crucial hydrogen bonding within enzyme active sites and receptor binding pockets. The pyrrolidine ring itself can be readily substituted at multiple positions, allowing for the fine-tuning of steric bulk, lipophilicity, and the introduction of additional pharmacophoric elements. This versatility has led to the development of a diverse array of pyrrolidine-based compounds with a wide spectrum of pharmacological activities. This guide will focus on several well-validated therapeutic targets where pyrrolidine carboxylic acid derivatives have demonstrated significant promise.

Targeting Infectious Diseases: Inhibition of Mycobacterial InhA

InhA: A Linchpin in Mycobacterium tuberculosis Survival

In the fight against tuberculosis, the enoyl-acyl carrier protein reductase (InhA) stands out as a critical and clinically validated drug target.[1] InhA is an essential enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[2][3][4] These exceptionally long fatty acids are unique to mycobacteria and are fundamental components of their cell wall, providing a robust permeability barrier and contributing to their resistance to many antibiotics.[2][5] The inhibition of InhA disrupts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death.[5][6] The frontline anti-tubercular drug isoniazid is a prodrug that, once activated, targets InhA.[1][7] However, the rise of isoniazid-resistant strains, often due to mutations in the activating enzyme KatG, necessitates the development of direct InhA inhibitors.[1][7]

Pyrrolidine Carboxamides as Direct InhA Inhibitors

Pyrrolidine carboxamides have emerged as a promising class of direct InhA inhibitors.[1][7] These compounds circumvent the need for KatG activation and are therefore effective against many isoniazid-resistant strains.[7] The pyrrolidine core and the carboxamide linkage are crucial for positioning the molecule within the InhA active site, where they can interact with key residues and the NADH cofactor.

Table 1: Inhibitory Activity of Representative Pyrrolidine Carboxamides against InhA

| Compound ID | Structure | InhA IC50 (µM) | Reference |

| p37 | N-(4-(4-chlorophenyl)piperazin-1-yl)-1-(cyclohexylmethyl)-5-oxopyrrolidine-2-carboxamide | 4.47 | [1] |

| pyrrolidine carboxamide d6 | (S)-N-(4-aminophenyl)-1-cyclohexyl-5-oxopyrrolidine-2-carboxamide | 10.05 | [1] |

Signaling Pathway: Mycolic Acid Biosynthesis

The FAS-II system is a multi-enzyme pathway responsible for the elongation of fatty acid precursors to form the long meromycolic chain of mycolic acids. InhA catalyzes the final, rate-limiting reduction step in each elongation cycle.

Caption: The Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Experimental Protocol: InhA Inhibition Assay

A common method to assess InhA inhibition is a spectrophotometric assay that monitors the oxidation of the NADH cofactor.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant InhA enzyme in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of the substrate, trans-2-dodecenoyl-CoA, in the same buffer.

-

Prepare a stock solution of NADH in buffer.

-

Dissolve the test pyrrolidine carboxylic acid derivatives in DMSO to create stock solutions.

-

-

Assay Setup (96-well plate format):

-

To each well, add the assay buffer.

-